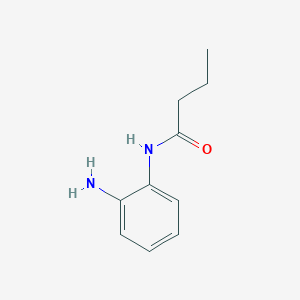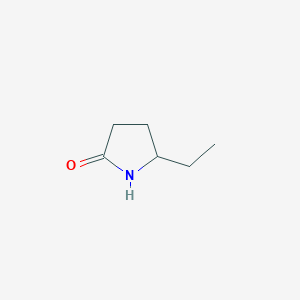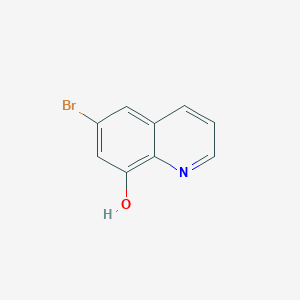![molecular formula C21H22N2O8 B171948 N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 144407-84-1](/img/structure/B171948.png)
N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a useful research compound. Its molecular formula is C21H22N2O8 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are nematodes and cestodes in cats and dogs . These parasites are a significant concern, especially in immunocompromised human populations that have close contact with these animals .
Mode of Action
The compound’s mode of action is attributed to its ability to undergo cytochrome P-450 dependent reduction to form reactive species like Ar–NHOH and Ar–NH2 . These reactive species interact with DNA and perturb its normal functions in different pathogens .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA function in the targeted parasites. The reactive species formed by the compound interact with DNA, leading to a disruption of its normal functions . This disruption is what leads to the death of the parasites.
Pharmacokinetics
The compound’s efficacy as an anthelmintic suggests that it has sufficient bioavailability to exert its effects on the targeted parasites .
Result of Action
The result of the compound’s action is the death of the targeted parasites. By disrupting the normal functions of the parasites’ DNA, the compound effectively kills a variety of microbes and parasites .
Propiedades
Número CAS |
144407-84-1 |
|---|---|
Fórmula molecular |
C21H22N2O8 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28)/t14?,15-,16-,17+,18-,20+/m0/s1 |
Clave InChI |
CMBFCYCIYDPVRG-SQBZNDFJSA-N |
SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O |
SMILES isomérico |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


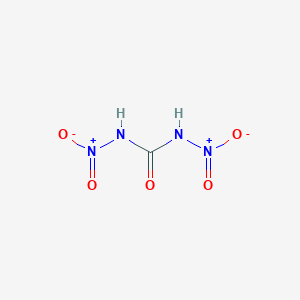

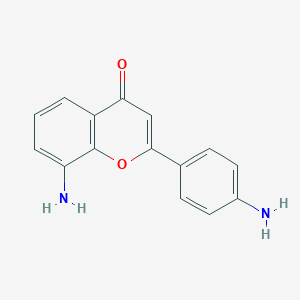



![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)
